molecular formula C24H24N6O B2937932 naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049422-58-3

naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2937932
CAS No.: 1049422-58-3
M. Wt: 412.497
InChI Key: KKVCFPVNCONDEU-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate organic compound possessing a multi-ring structure which positions it as an interesting candidate in various fields of scientific research

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:

  • Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.

  • Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.

  • Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production may involve scalable methods:

  • Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.

  • Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:

  • Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.

  • Reduction: : Reduction via catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

  • Solvents: : Acetonitrile, dichloromethane, methanol.

Major Products

  • Oxidation Products: : Naphthalen-2-yl alcohol derivatives.

  • Reduction Products: : Reduced analogues with diminished ketone functional groups.

  • Substitution Products: : Varied substituted derivatives depending on the reactants.

Scientific Research Applications

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

  • Industry: : Used in materials science for the development of new polymers and nanomaterials.

Comparison with Similar Compounds

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of chemical moieties. Similar compounds include:

  • Naphthalen-2-ylmethanone derivatives: : Share the naphthalene backbone but lack the tetrazole and piperazine components.

  • Tetrazole-substituted compounds: : Possess the tetrazole ring but differ in the remaining structural features.

Its distinctive structure enables it to serve as a bridge between various chemical domains, making it a compound of considerable interest in research and application.

Properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCFPVNCONDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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